molecular formula C36H54O2 B3220624 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol CAS No. 119980-00-6

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol

Cat. No.: B3220624
CAS No.: 119980-00-6
M. Wt: 518.8 g/mol
InChI Key: GYXOFGKCNHUEPR-LAAQXVIISA-N
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Description

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol is a complex organic compound featuring a polyene chain and a benzene ring substituted with two hydroxyl groups. This compound is significant due to its unique structural properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Common precursors might include long-chain alkenes and benzene derivatives.

  • Reaction Conditions: The synthesis typically involves multi-step reactions under controlled temperatures and pressures. The reaction steps could include Diels-Alder reactions, Wittig reactions, or other organometallic catalyzed reactions to assemble the polyene chain followed by substitution reactions to attach the benzene diol moiety.

Industrial Production Methods: While specific industrial production methods are proprietary, they often rely on optimizing the reaction pathways to maximize yield and purity, involving high-efficiency catalytic processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidation reactions leading to the formation of quinones or other oxidized products.

  • Reduction: Reduction can yield simpler hydrocarbons by hydrogenation of the polyene chain.

  • Substitution: Electrophilic and nucleophilic substitutions can occur on the benzene ring, particularly at the hydroxyl-substituted positions.

Common Reagents and Conditions Used in These Reactions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: Friedel-Crafts conditions or nucleophilic aromatic substitution mechanisms using bases and nucleophiles.

Major Products Formed from These Reactions:

  • Oxidation Products: Quinones and peroxides.

  • Reduction Products: Alkanes and reduced polyenes.

  • Substitution Products: Various benzene derivatives with different substituents replacing the hydroxyl groups.

Scientific Research Applications

This compound is utilized in:

  • Chemistry: As a building block in synthetic organic chemistry to create larger complex molecules.

  • Biology: Potential as a biological probe or in the design of bioactive compounds.

  • Medicine: Investigated for its potential therapeutic properties or as a scaffold for drug design.

  • Industry: Used in the manufacture of specialized polymers or materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: Interacting with enzymes or receptors involved in oxidative stress pathways.

  • Pathways Involved: Could inhibit or modulate specific signaling pathways related to oxidative stress or other biochemical processes.

Comparison with Similar Compounds

  • 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltricosa-2,6,10,14,18-pentaenyl]benzene-1,4-diol: - Lacks one double bond in the polyene chain.

  • 2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-heptamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol: - Contains an extra methyl group in the polyene chain.

Uniqueness: This compound’s uniqueness lies in its precise arrangement of double bonds and methyl groups, conferring distinct chemical and physical properties compared to its analogs.

Each of these aspects contributes to its distinctiveness and utility in various scientific and industrial applications.

Properties

IUPAC Name

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54O2/c1-28(2)13-8-14-29(3)15-9-16-30(4)17-10-18-31(5)19-11-20-32(6)21-12-22-33(7)23-24-34-27-35(37)25-26-36(34)38/h13,15,17,19,21,23,25-27,37-38H,8-12,14,16,18,20,22,24H2,1-7H3/b29-15+,30-17+,31-19+,32-21+,33-23+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXOFGKCNHUEPR-LAAQXVIISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)O)O)/C)/C)/C)/C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol
Reactant of Route 2
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol
Reactant of Route 3
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol
Reactant of Route 4
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol
Reactant of Route 5
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol
Reactant of Route 6
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol

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